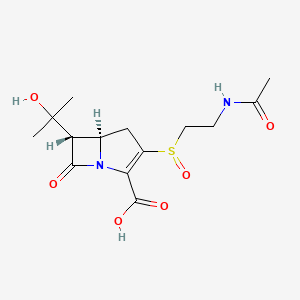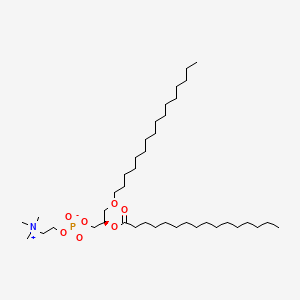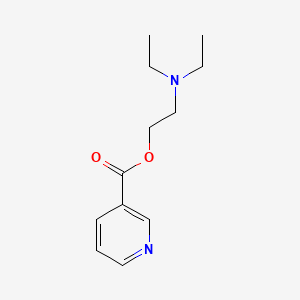
尼卡美他
科学研究应用
烟酸二乙醇胺酯在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,并作为合成其他化合物的先驱体。
生物学: 研究其对细胞呼吸和代谢途径的影响。
医学: 正在研究其在治疗脑血管疾病、增强血流和改善组织供氧方面的潜力.
工业: 用于生产药物以及作为化学制造中的中间体.
作用机制
烟酸二乙醇胺酯通过增强血流和组织供氧来发挥作用。它通过引起血管扩张来实现这一点,即血管扩张。 这种作用是通过与血管平滑肌细胞上的特定受体相互作用介导的,从而导致血管松弛和扩张 . 此外,烟酸二乙醇胺酯的代谢产物通过与呼吸辅酶相互作用并在细胞内促进氧化还原过程,在细胞呼吸中发挥作用 .
安全和危害
Nicametate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .
准备方法
合成路线及反应条件
烟酸二乙醇胺酯可以通过烟酸与2-(二乙氨基)乙醇的酯化反应合成。 该反应通常涉及使用脱水剂(如亚硫酰氯或二环己基碳二酰亚胺)以促进酯键的形成 .
工业生产方法
在工业环境中,烟酸二乙醇胺酯是通过在催化剂存在下使烟酸与2-(二乙氨基)乙醇反应制备的。 该反应在受控温度和压力条件下进行,以确保最终产品的高产率和纯度 .
化学反应分析
反应类型
烟酸二乙醇胺酯会发生各种化学反应,包括:
氧化: 烟酸二乙醇胺酯可以氧化形成烟酸和其他副产物。
还原: 还原反应可以将烟酸二乙醇胺酯转化为其相应的胺衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要形成的产物
氧化: 烟酸和其他氧化衍生物。
还原: 烟酸二乙醇胺酯的胺衍生物。
取代: 各种取代的烟酸酯.
相似化合物的比较
类似化合物
烟酸:
烟酰胺: 烟酸的衍生物,用于治疗糙皮病和作为膳食补充剂。
烟酸酯: 烟酸的各种酯类具有相似的化学性质和生物活性.
烟酸二乙醇胺酯的独特性
烟酸二乙醇胺酯由于其独特的酯结构而独特,与母体化合物烟酸相比,它在增强血流和组织供氧方面更有效。 其能够发生各种化学反应使其在合成化学中成为一种用途广泛的化合物 .
属性
IUPAC Name |
2-(diethylamino)ethyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWOCHRRAWHKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048300 | |
| Record name | Nicametate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-52-3 | |
| Record name | Nicametate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicametate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicametate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicametate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICAMETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML4O3WYO2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known mechanisms of action for Nicametate?
A1: While the exact mechanism of action for Nicametate remains unclear, research suggests it might influence cellular processes related to vascular health. For instance, Nicametate demonstrated an inhibitory effect on both the proliferation of rat mesangial cells and their collagen synthesis in a dose-dependent manner. [] Another study suggests that it might modulate cholinergic or alpha-adrenergic receptor responses. []
Q2: Could you elaborate on the effects of Nicametate on mesangial cells and its potential implications?
A2: Nicametate showed a dose-dependent inhibition of serum-stimulated rat mesangial cell (RMC) growth. At a concentration of 1 mg/mL, it inhibited RMC growth by 91%. Additionally, it also inhibited collagen synthesis in confluent RMCs by 35% at the same concentration. [] This suggests a potential role for Nicametate in mitigating mesangial cell proliferation and extracellular matrix accumulation, processes implicated in the development of glomerulosclerosis, a major contributor to end-stage renal disease. []
Q3: Are there any insights into how Nicametate might exert its effects on the cellular level?
A3: One study observed that Nicametate, alongside other compounds like aminophylline and ticlopidine, suppressed the increase in plasma cyclic guanosine 3',5'-monophosphate (cyclic GMP) levels induced by the cold pressor test in patients with vibration disease. This effect was prevented by the co-administration of phentolamine or atropine, suggesting the involvement of cholinergic or alpha-adrenergic receptor pathways. []
Q4: Has Nicametate shown potential in treating any specific diseases?
A4: While further research is needed, Nicametate has been explored in the context of vascular pathologies. [] One study investigated its long-term impact on ischemic stroke patients, suggesting a potential role in reducing recurrence and improving survival rates. [] Furthermore, research highlights its potential as a predictor for Alzheimer's disease incidence. []
Q5: What is the chemical structure of Nicametate?
A5: Nicametate, also known as 3-(diethylamino)ethyl nicotinate citrate, is an organic compound with the molecular formula C12H18N2O2. [, ] For detailed structural information, refer to its chemical structure depiction.
Q6: Are there any spectroscopic characterization data available for Nicametate?
A6: Yes, Nicametate has been analyzed using X-ray diffraction, a technique used for characterizing crystalline materials. This analysis, conducted on 12 different vasodilators, including Nicametate Citrate, provided valuable information about lattice spacings and relative line intensities, which are crucial for identification and characterization of pharmaceutical compounds. []
Q7: How is Nicametate typically formulated into a pharmaceutical product?
A7: Nicametate Citrate is often formulated into tablets for oral administration. [] The Korean Pharmaceutical Codex monograph provides specific guidelines and standards for Nicametate Citrate tablets, ensuring quality, efficacy, and safety. []
Q8: What analytical methods are employed to ensure the quality and quantity of Nicametate in pharmaceutical formulations?
A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing Nicametate Citrate content in pharmaceutical preparations. [] This method offers high specificity, is easy to perform, and provides accurate results for determining the amount of Nicametate Citrate present, which is essential for quality control purposes. []
Q9: What is the current understanding of Nicametate’s metabolic fate in the body?
A9: While specific details on Nicametate's pharmacokinetics are limited in the provided research, one study utilized a carbon-14 labeled form of Nicametate Citrate to trace its metabolic pathway. [] This approach helps in understanding the absorption, distribution, metabolism, and excretion profile of the drug, providing valuable insights into its behavior within the body. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


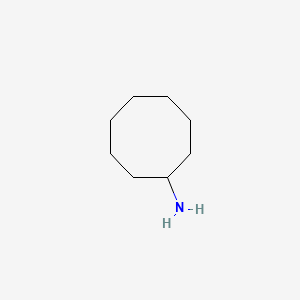
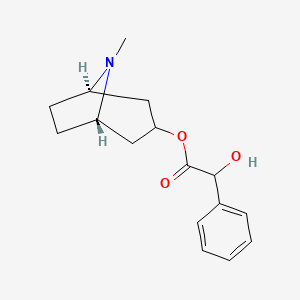
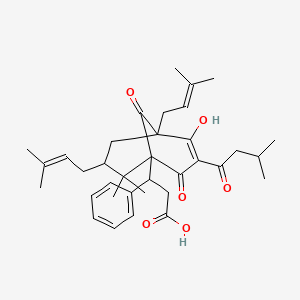
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B1218971.png)
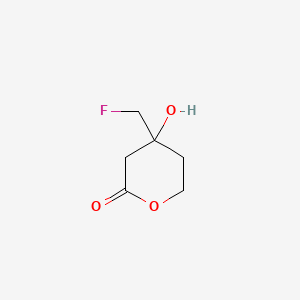
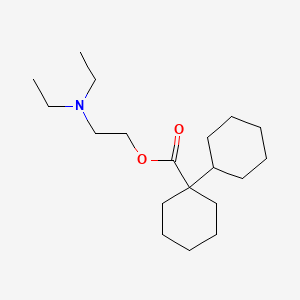
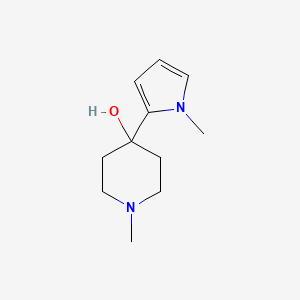
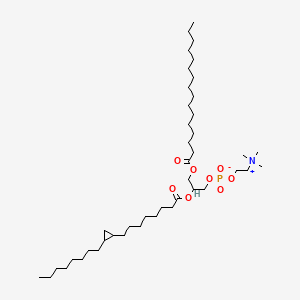

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-id-4-yl)phosphinic acid](/img/structure/B1218983.png)

![4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B1218985.png)
